molecular formula C22H28N2O5S2 B2743580 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine CAS No. 313493-63-9

1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine

Cat. No.: B2743580
CAS No.: 313493-63-9
M. Wt: 464.6
InChI Key: IAKPEFOZBXEAAT-UHFFFAOYSA-N
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Description

1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine is a chemical compound with significant potential in scientific research. This compound is known for its versatile applications, paving the way for groundbreaking discoveries in various fields.

Preparation Methods

The synthesis of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under specific temperature and pressure settings.

Chemical Reactions Analysis

1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Scientific Research Applications

1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is utilized in the study of biological pathways and mechanisms.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine nucleus is known for its pharmacophoric features, making it a pivotal component in the production of drugs . The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in biological processes.

Comparison with Similar Compounds

1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine can be compared with other piperidine-based compounds, such as:

These compounds share the piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.

Properties

IUPAC Name

1-[4-(4-piperidin-1-ylsulfonylphenoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKPEFOZBXEAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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